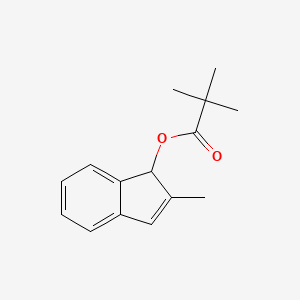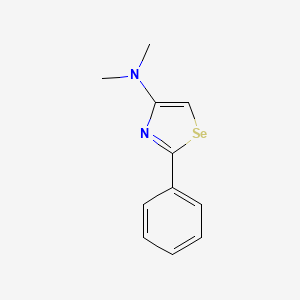![molecular formula C17H24S B12583681 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene CAS No. 638199-56-1](/img/structure/B12583681.png)
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and an oct-1-yn-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and oct-1-yne.
Formation of Sulfanyl Group: The oct-1-yne is reacted with a thiol compound to form the oct-1-yn-1-ylsulfanyl group.
Substitution Reaction: The oct-1-yn-1-ylsulfanyl group is then introduced to the 1,3,5-trimethylbenzene through a substitution reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: A simpler aromatic hydrocarbon with three methyl groups.
1,2,4-Trimethylbenzene: An isomer with different methyl group positioning.
1,2,3-Trimethylbenzene: Another isomer with a unique arrangement of methyl groups.
Properties
CAS No. |
638199-56-1 |
|---|---|
Molecular Formula |
C17H24S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-5-6-7-8-9-10-11-18-17-15(3)12-14(2)13-16(17)4/h12-13H,5-9H2,1-4H3 |
InChI Key |
CEJLJVCKOLBBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CSC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)


![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)



![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)

